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The investigational RIPK1 inhibitor, oditrasertib (also known as SAR443820 or DNL788), has
faced significant hurdles in mid-stage clinical development for both multiple sclerosis (MS) and
amyotrophic lateral sclerosis (ALS). Developed in collaboration by Sanofi and Denali
Therapeutics, the brain-penetrant small molecule failed to meet its primary endpoints in Phase
2 trials for both neurodegenerative diseases, leading to the discontinuation of its development
for these indications.[1][2][3][4] This report provides a comparative analysis of oditrasertib's
performance against other therapeutic alternatives, supported by available experimental data
and detailed methodologies.

Failure to Meet Primary Endpoints in Clinical Trials

Oditrasertib's clinical trial failures in both MS and ALS stemmed from its inability to
demonstrate a significant therapeutic effect compared to placebo.

In the Phase 2 K2 clinical trial (NCT05630547) for multiple sclerosis, oditrasertib did not
achieve its primary endpoint of significantly reducing serum neurofilament light chain (NfL)
levels, a key biomarker of neurodegeneration.[1][4][5] The trial also failed to meet its key
secondary endpoints, which included measures of brain lesions, disability progression, and
relapse rates.[1]

For amyotrophic lateral sclerosis, the Phase 2 HIMALAYA trial showed that oditrasertib failed
to slow disease progression as measured by the Amyotrophic Lateral Sclerosis Functional
Rating Scale-Revised (ALSFRS-R), the study's primary endpoint.[2][3]
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Due to these disappointing results, Sanofi and Denali have halted all active clinical trials of
oditrasertib.[1][4]

Comparison with Alternative Therapies

The following tables provide a comparative overview of oditrasertib's clinical trial outcomes
with those of other approved or late-stage investigational therapies for MS and ALS. It is
important to note that specific quantitative data from the oditrasertib trials have not been
publicly released; therefore, the comparison is based on the reported failure to meet endpoints.

Table 1: Comparison of Therapies for Multiple Sclerosis

Primary Endpoint of

Quantitative Result

Therapeutic Agent Mechanism of Action o ) ] )
a Key Clinical Trial on Primary Endpoint
) Failed to show a
Change in serum o _
) ) o ] ] significant reduction
Oditrasertib RIPK1 Inhibitor Neurofilament Light
) compared to
Chain (NfL) levels
placebo[1][4][5]
6-month confirmed 31% relative reduction
disability progression in the risk of 6-month
o Bruton's Tyrosine (CDP) in non- CDP compared to
Tolebrutinib ) . ) )
Kinase (BTK) Inhibitor  relapsing secondary placebo (P=.0026) in
progressive MS the HERCULES
(nrSPMS) trial[6][7]
Reduced ARR by
50.5% (ASCLEPIOS I)
Anti-CD20 Monoclonal  Annualized Relapse and 58.5%
Ofatumumab ]

Antibody Rate (ARR) (ASCLEPIOS II)
compared to
teriflunomide
Reduced ARR by 48%

Sphingosine-1- ) (SUNBEAM) and 38%

] Annualized Relapse
Ozanimod Phosphate (S1P) (RADIANCE)
Rate (ARR)

Receptor Modulator compared to

interferon B-la
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Table 2: Comparison of Therapies for Amyotrophic Lateral Sclerosis

Primary Endpoint of

Quantitative Result

Therapeutic Agent Mechanism of Action o ] ] )
a Key Clinical Trial on Primary Endpoint
Change from baseline  Failed to show a
in the ALS Functional significant
Oditrasertib RIPK1 Inhibitor Rating Scale-Revised improvement

(ALSFRS-R) total
score

compared to
placebo[2][3]

Tofersen (for SOD1-
ALS)

Antisense
Oligonucleotide
targeting SOD1

Change from baseline
to week 28 in
ALSFRS-R score

Did not reach
statistical significance
in the VALOR study
(difference of 1.2

mMRNA _
points; p = 0.97)[8][9]
Showed a 33% slower
) decline in ALSFRS-R
o Change in ALSFRS-R
Edaravone Antioxidant score compared to

score

placebo in a subset of

patients

AMX0035 (Sodium
Phenylbutyrate and

Taurursodiol)

Combination of
endoplasmic reticulum
stress and
mitochondrial

dysfunction inhibitors

Rate of decline in
ALSFRS-R score

Demonstrated a
statistically significant
mean treatment
difference of 2.32
points (p = 0.034) in
patients receiving
AMX0035 compared
to placebo[10]

Experimental Protocols
Measurement of Neurofilament Light Chain (NfL)

The primary endpoint in the oditrasertib MS trial was the change in serum NfL levels. This

biomarker of neuronal damage is typically measured using a highly sensitive immunoassay,
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such as an enzyme-linked immunosorbent assay (ELISA) or single-molecule array (Simoa)
technology.

Protocol for Serum NfL Measurement by ELISA:

o Sample Collection and Preparation: Blood samples are collected from trial participants at
specified time points. The blood is then processed to separate the serum, which is stored at
-80°C until analysis.

e Assay Procedure:
o A microplate pre-coated with a capture antibody specific for NfL is used.

o Standards with known NfL concentrations and diluted patient serum samples are added to
the wells.

o The plate is incubated to allow the NfL in the samples to bind to the capture antibody.

o After washing, a detection antibody conjugated to an enzyme (e.g., horseradish
peroxidase) is added.

o The plate is incubated again, followed by another wash step.

o A substrate solution is added, which reacts with the enzyme to produce a colorimetric
signal.

o The intensity of the color is measured using a microplate reader, and the concentration of
NfL in the samples is determined by comparing their absorbance to the standard curve.

Assessment of ALS Functional Rating Scale-Revised
(ALSFRS-R)

The ALSFRS-R is a validated questionnaire used to assess the functional status of patients
with ALS. It consists of 12 questions that evaluate fine motor skills, gross motor skills, bulbar
function, and respiratory function.

Protocol for ALSFRS-R Administration:
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o Administration: The scale is administered by a trained clinical evaluator in a structured
interview format.

e Scoring: Each of the 12 items is scored on a 5-point scale from O to 4, with 4 representing
normal function and O representing no function.

o Total Score: The scores for each item are summed to produce a total score ranging from O to
48. A higher score indicates a better functional status.

o Endpoint Calculation: In clinical trials, the primary endpoint is often the change in the
ALSFRS-R total score from baseline over a specified period.

Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway

Oditrasertib was designed to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key
regulator of inflammation and programmed cell death pathways, including apoptosis and
necroptosis. The overactivation of RIPK1 is thought to contribute to the neuroinflammation and
neuronal death observed in MS and ALS.
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Caption: RIPK1 Signaling Pathway and the Target of Oditrasertib.
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Clinical Trial Workflow for Oditrasertib in MS

The following diagram illustrates the general workflow of the Phase 2 K2 clinical trial for
oditrasertib in patients with MS.
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Caption: Workflow of the Oditrasertib Phase 2 MS Clinical Trial.

Conclusion

The failure of oditrasertib in Phase 2 clinical trials for both MS and ALS underscores the
significant challenges in developing effective treatments for neurodegenerative diseases. While
the rationale for targeting RIPK1-mediated neuroinflammation remains compelling, the lack of
efficacy of oditrasertib suggests that either the degree of target engagement was insufficient,
the therapeutic window was not achieved, or that RIPK1 inhibition alone is not sufficient to halt
the complex pathological processes in these diseases. Future research in this area will need to
carefully consider these factors. The comparison with other therapeutic agents highlights the
diverse mechanisms of action being explored and the varying degrees of success that have
been achieved in these challenging therapeutic areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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